

# The Role of LILRB2 in Myeloid Cell-Mediated Immune Suppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 108 |           |
| Cat. No.:            | B12393545            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Leukocyte Immunoglobulin-like Receptor B2 (LILRB2), also known as ILT4, is a critical inhibitory receptor predominantly expressed on myeloid cells, including monocytes, macrophages, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs). Its engagement by various ligands, most notably classical and non-classical Major Histocompatibility Complex (MHC) class I molecules such as HLA-G, as well as Angiopoietin-like proteins (ANGPTLs), triggers a potent immunosuppressive signaling cascade. This pathway is centrally mediated by the recruitment of the protein tyrosine phosphatases SHP-1 and SHP-2. In the tumor microenvironment (TME), the LILRB2 signaling axis is frequently exploited by cancer cells to evade immune destruction. LILRB2 activation on tumor-associated macrophages (TAMs) promotes their polarization towards an anti-inflammatory, pro-tumoral M2 phenotype, characterized by reduced phagocytic capacity and the secretion of immunosuppressive cytokines. This comprehensive guide delves into the molecular mechanisms of LILRB2-mediated immune suppression, presents quantitative data on its functional consequences, provides detailed experimental protocols for its investigation, and visualizes the key signaling and experimental workflows.

## LILRB2: A Key Myeloid Immune Checkpoint

LILRB2 is a type I transmembrane glycoprotein belonging to the leukocyte immunoglobulin-like receptor (LILR) family.[1] Its extracellular region consists of four Iq-like domains, while its



intracellular domain contains three immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[2] Upon ligand binding, these ITIMs become phosphorylated, creating docking sites for the SH2 domains of SHP-1 and SHP-2.[3][4] This recruitment is a pivotal event in initiating the downstream signaling that culminates in the suppression of myeloid cell activation.[4][5]

## **Ligands of LILRB2**

LILRB2 interacts with a range of ligands, leading to the initiation of its inhibitory signaling.

- MHC Class I Molecules: LILRB2 binds to both classical (e.g., HLA-A, HLA-B, HLA-C) and non-classical (e.g., HLA-G) MHC class I molecules.[6][7] The interaction with HLA-G, which is often upregulated on tumor cells, is particularly significant in the context of cancer immunology.[6][7]
- Angiopoietin-like Proteins (ANGPTLs): Several members of the ANGPTL family, including ANGPTL2 and ANGPTL5, have been identified as LILRB2 ligands.[8] This interaction has been implicated in promoting the propagation of cancer cells.[6]

## **Quantitative Data on LILRB2 Function**

The functional consequences of LILRB2 engagement and blockade have been quantified in numerous studies. The following tables summarize key data points.

**Table 1: Ligand Binding Affinities of LILRB2** 

| Ligand          | LILRB2 Domain | Binding Affinity<br>(Kd)         | Reference |
|-----------------|---------------|----------------------------------|-----------|
| HLA-G1          | D1D2          | 5.62 μΜ                          | [9]       |
| HLA-A*0201      | D1D2          | 9.74 μΜ                          | [9]       |
| HLA-G (monomer) | Not Specified | 15 μΜ                            | [10]      |
| HLA-G (dimer)   | Not Specified | 0.75 μΜ                          | [10]      |
| ANGPTL2         | Full-length   | Significantly greater than HLA-G | [3]       |



Table 2: Effects of LILRB2 Blockade on Myeloid Cell

**Function** 

| Cell Type             | Treatment                                 | Effect                                                         | Quantitative<br>Change       | Reference |
|-----------------------|-------------------------------------------|----------------------------------------------------------------|------------------------------|-----------|
| Human<br>Monocytes    | Anti-LILRB2 mAb                           | Increased TNF-α<br>secretion (LPS-<br>stimulated)              | >2-fold increase             | [4]       |
| Human<br>Monocytes    | Anti-LILRB2 mAb                           | Increased CD86<br>expression (LPS-<br>stimulated)              | >1.5-fold<br>increase in MFI | [4]       |
| M2c<br>Macrophages    | Anti-LILRB2 mAb                           | Restored CD8+<br>T-cell<br>proliferation in<br>co-culture      | Significant<br>increase      | [11]      |
| M2c<br>Macrophages    | Anti-LILRB2 mAb                           | Enhanced IFN-y<br>secretion in co-<br>culture with T-<br>cells | Significant<br>increase      | [11]      |
| M0 Macrophages        | Anti-LILRB2 mAb                           | Increased TNF-α<br>secretion<br>(CD40L-<br>stimulated)         | Significant<br>increase      | [11]      |
| Mtb-infected<br>MDSCs | Anti-LILRB2 mAb<br>+ SHP1/2<br>inhibitors | Enhanced TNF-<br>α, IL-6, IL-1β<br>secretion                   | Significant increase         | [12]      |
| Mtb-infected<br>MDSCs | Anti-LILRB2 mAb<br>+ SHP1/2<br>inhibitors | Reduced IL-10<br>secretion                                     | Significant<br>decrease      | [12]      |

Table 3: In Vivo Efficacy of LILRB2 Blockade



| Tumor Model                                    | Treatment                           | Outcome                                            | Reference |
|------------------------------------------------|-------------------------------------|----------------------------------------------------|-----------|
| SK-MEL-5 in<br>humanized NSG-<br>SGM3 mice     | Anti-LILRB2 mAb                     | Significant tumor growth inhibition and regression | [11]      |
| Lewis Lung Carcinoma (LILRB2- transgenic mice) | Anti-LILRB2 mAb +<br>Anti-PD-L1 mAb | Significantly reduced tumor size and weight        | [4][13]   |

## **Signaling Pathways of LILRB2**

The binding of ligands to LILRB2 initiates a signaling cascade that ultimately suppresses myeloid cell activation and promotes a pro-tumoral phenotype.

## **LILRB2 Signaling Cascade**





Click to download full resolution via product page

Caption: LILRB2 signaling pathway leading to immune suppression.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to investigate the role of LILRB2 in myeloid cell-mediated immune suppression.

## **In Vitro Macrophage Polarization Assay**



This protocol describes the differentiation of human peripheral blood mononuclear cells (PBMCs) into monocytes and their subsequent polarization into M1 or M2 macrophages, which can be used to assess the effect of LILRB2 modulators.

#### Materials:

- Ficoll-Paque PLUS
- RosetteSep™ Human Monocyte Enrichment Cocktail
- RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
- Recombinant Human M-CSF (for M0 macrophage generation)
- Recombinant Human GM-CSF (for M1 polarization)
- LPS (from E. coli O111:B4)
- Recombinant Human IL-4 (for M2 polarization)
- Recombinant Human IL-10 (for M2c polarization)
- Anti-LILRB2 antibody and isotype control
- 6-well tissue culture plates
- Flow cytometry antibodies (e.g., anti-CD80, anti-CD86, anti-CD163, anti-CD206)

#### Procedure:

- Monocyte Isolation:
  - Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
  - Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
- Macrophage Differentiation (M0):



- Plate the enriched monocytes in 6-well plates at a density of 1 x 10<sup>6</sup> cells/mL in RPMI-1640 complete medium.
- Add 50 ng/mL of M-CSF to differentiate the monocytes into M0 macrophages.
- Incubate for 6-7 days, replacing the medium with fresh M-CSF-containing medium every
   2-3 days.
- Macrophage Polarization:
  - After differentiation, wash the cells and replace the medium.
  - For M1 polarization, add 100 ng/mL GM-CSF and 100 ng/mL LPS.
  - For M2a polarization, add 20 ng/mL IL-4.
  - For M2c polarization, add 20 ng/mL IL-10.
  - In test wells, add the anti-LILRB2 antibody or isotype control at the desired concentration.
  - Incubate for 24-48 hours.

#### Analysis:

- Flow Cytometry: Harvest the cells and stain with antibodies against M1 markers (CD80, CD86) and M2 markers (CD163, CD206) to assess the polarization state.
- Cytokine Analysis: Collect the culture supernatants and measure the concentration of cytokines such as TNF-α, IL-6 (M1) and IL-10 (M2) using ELISA or a multiplex bead array.





Click to download full resolution via product page

Caption: Workflow for in vitro macrophage polarization assay.

## T-Cell Co-culture with LILRB2-Manipulated Myeloid Cells

This protocol assesses the ability of LILRB2-modulated myeloid cells to suppress or enhance T-cell activation and proliferation.

#### Materials:

- LILRB2-manipulated macrophages or DCs (prepared as in 4.1 or by other methods)
- Allogeneic or autologous CD3+ T-cells, isolated from PBMCs
- Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
- CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation tracking dye
- RPMI-1640 complete medium
- 96-well U-bottom plates

#### Procedure:

• T-Cell Preparation:



- Isolate CD3+ T-cells from PBMCs using magnetic bead separation.
- Label the T-cells with CFSE according to the manufacturer's protocol.
- · Co-culture Setup:
  - Plate the LILRB2-manipulated myeloid cells (e.g., macrophages treated with anti-LILRB2 or isotype control) in a 96-well U-bottom plate.
  - Add the CFSE-labeled T-cells to the wells at a specific myeloid cell:T-cell ratio (e.g., 1:2, 1:5).
  - $\circ$  Stimulate the co-culture with soluble or plate-bound anti-CD3 (e.g., 1  $\mu$ g/mL) and anti-CD28 (e.g., 1  $\mu$ g/mL) antibodies.
  - Incubate for 3-5 days.
- Analysis:
  - T-Cell Proliferation: Harvest the cells and analyze T-cell proliferation by flow cytometry,
     measuring the dilution of the CFSE signal in the CD3+ population.
  - Cytokine Production: Collect the supernatants and measure T-cell-derived cytokines such as IFN-y and IL-2 by ELISA or multiplex assay.

## Humanized Mouse Tumor Model for In Vivo LILRB2 Blockade Studies

This protocol outlines the general steps for establishing a humanized mouse model to evaluate the in vivo efficacy of anti-LILRB2 therapies.

#### Materials:

- Immunodeficient mice (e.g., NSG, NOG)
- Human CD34+ hematopoietic stem cells (HSCs) or PBMCs
- Human tumor cell line (e.g., A549, SK-MEL-5)



- Anti-LILRB2 antibody and isotype control
- Anti-PD-1/PD-L1 antibody (for combination therapy studies)
- Matrigel
- Calipers for tumor measurement

#### Procedure:

- Generation of Humanized Mice:
  - Sublethally irradiate the immunodeficient mice.
  - Inject human CD34+ HSCs intravenously or intrahepatically into neonatal mice, or inject adult mice with human PBMCs.
  - Allow several weeks for human immune system engraftment, which should be monitored by flow cytometry of peripheral blood for human immune cell markers (e.g., hCD45).
- Tumor Implantation:
  - Subcutaneously inject the human tumor cell line, often mixed with Matrigel, into the flank of the humanized mice.
- Therapeutic Intervention:
  - Once tumors reach a palpable size, randomize the mice into treatment groups.
  - Administer the anti-LILRB2 antibody, isotype control, and/or other therapies (e.g., anti-PD-1) via intraperitoneal or intravenous injection at a predetermined dose and schedule.
- Monitoring and Analysis:
  - Measure tumor volume regularly using calipers.
  - Monitor the health and weight of the mice.
  - At the end of the study, euthanize the mice and harvest tumors and spleens.



- Analyze the tumor-infiltrating immune cells by flow cytometry to assess changes in myeloid and lymphoid populations.
- Perform immunohistochemistry on tumor sections to visualize immune cell infiltration and protein expression.



Click to download full resolution via product page

Caption: Workflow for a humanized mouse tumor model.

## Conclusion



LILRB2 has emerged as a pivotal immune checkpoint on myeloid cells, playing a central role in orchestrating an immunosuppressive tumor microenvironment. Its ability to drive the polarization of macrophages towards a pro-tumoral M2 phenotype and to suppress the antitumor functions of other myeloid cells makes it a highly attractive target for cancer immunotherapy. The development of antagonistic antibodies against LILRB2 has shown significant promise in preclinical models, both as a monotherapy and in combination with other immune checkpoint inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biology of LILRB2 and to advance the development of novel therapeutics targeting this critical immune regulatory pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. criver.com [criver.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A motif in LILRB2 critical for Angptl2 binding and activation PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Blocking immunoinhibitory receptor LILRB2 reprograms tumor-associated myeloid cells and promotes antitumor immunity [jci.org]
- 5. Blocking immunoinhibitory receptor LILRB2 reprograms tumor-associated myeloid cells and promotes antitumor immunity PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANGPTL2/LILRB2 signaling promotes the propagation of lung cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Human leukocyte immunoglobulin-like receptors in health and disease [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. LILRA3 Binds Both Classical and Non-Classical HLA Class I Molecules but with Reduced Affinities Compared to LILRB1/LILRB2: Structural Evidence - PMC [pmc.ncbi.nlm.nih.gov]



- 10. Multimeric structures of HLA-G isoforms function through differential binding to LILRB receptors PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncoresponse.com [oncoresponse.com]
- 12. Antibody-Mediated LILRB2-Receptor Antagonism Induces Human Myeloid-Derived Suppressor Cells to Kill Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Role of LILRB2 in Myeloid Cell-Mediated Immune Suppression: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393545#role-of-lilrb2-in-myeloid-cell-mediated-immune-suppression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com